

physical and chemical properties of Diethyl (4-Cyanobenzyl)phosphonate

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Compound of Interest

Compound Name: Diethyl (4-Cyanobenzyl)phosphonate

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An In-depth Technical Guide to Diethyl (4-Cyanobenzyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **Diethyl (4-Cyanobenzyl)phosphonate**. The document details the compound's identifiers, computed physicochemical properties, and key spectroscopic data. Standardized experimental protocols for its synthesis via the Michaelis-Arbuzov reaction and subsequent purification are presented. The guide also explores the reactivity of **Diethyl (4-Cyanobenzyl)phosphonate**, with a focus on its application in the Horner-Wadsworth-Emmons reaction. Furthermore, potential biological activities, including its role as an antimicrobial agent and enzyme inhibitor, are discussed, along with its potential interaction with signaling pathways. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.

Compound Identification and Physical Properties

Diethyl (4-Cyanobenzyl)phosphonate is an organophosphorus compound characterized by a cyanobenzyl group attached to a diethyl phosphonate moiety.

Table 1: Compound Identification[1]

Identifier	Value
IUPAC Name	4-(diethoxyphosphorylmethyl)benzonitrile
CAS Number	1552-41-6
Molecular Formula	C ₁₂ H ₁₆ NO ₃ P
Molecular Weight	253.23 g/mol
Canonical SMILES	CCOP(=O)(CC1=CC=C(C=C1)C#N)OCC
InChI Key	MFXWOYIWKNJHPC-UHFFFAOYSA-N

Table 2: Computed Physicochemical Properties[1]

Property	Value
XLogP3-AA	1.4
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	4
Rotatable Bond Count	5
Exact Mass	253.08678 g/mol
Monoisotopic Mass	253.08678 g/mol
Topological Polar Surface Area	59.3 Å ²
Heavy Atom Count	17
Complexity	305

Physical Description: Commercially available **Diethyl (4-Cyanobenzyl)phosphonate** is typically a white to colorless or almost white to almost colorless powder, lump, or clear liquid.

Synthesis and Purification

The most common and efficient method for the synthesis of **Diethyl (4-Cyanobenzyl)phosphonate** is the Michaelis-Arbuzov reaction.^{[2][3]} This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide, in this case, 4-cyanobenzyl halide.

Experimental Protocol: Michaelis-Arbuzov Synthesis

This protocol is a representative procedure based on the classical Michaelis-Arbuzov reaction for analogous benzylphosphonates.

Materials:

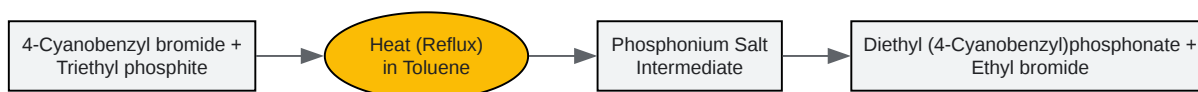
- 4-Cyanobenzyl bromide (1.0 equivalent)
- Triethyl phosphite (1.2 - 1.5 equivalents)
- Toluene (anhydrous)
- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Inert gas supply (Nitrogen or Argon)

Procedure:

- Set up a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere.
- Charge the flask with 4-cyanobenzyl bromide and anhydrous toluene.
- Add triethyl phosphite to the reaction mixture.
- Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 4-8 hours.

- Once the reaction is complete, allow the mixture to cool to room temperature.
- Remove the solvent and excess triethyl phosphite under reduced pressure.

Diagram of the Michaelis-Arbuzov Reaction Workflow:



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Caption: Workflow of the Michaelis-Arbuzov reaction for phosphonate synthesis.

Purification Protocol

The crude product from the synthesis can be purified by either vacuum distillation or column chromatography.

Protocol 1: Vacuum Distillation

- Assemble a vacuum distillation apparatus.
- Carefully heat the crude product under reduced pressure.
- Collect the fraction corresponding to the boiling point of **Diethyl (4-Cyanobenzyl)phosphonate**. The boiling point will be significantly higher than that of any remaining triethyl phosphite.

Protocol 2: Flash Column Chromatography

- Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
- Dissolve the crude product in a minimal amount of the eluent.
- Load the sample onto the column.
- Elute the column, collecting fractions.

- Monitor the fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure.

Spectroscopic Characterization

While specific experimental spectra for **Diethyl (4-Cyanobenzyl)phosphonate** are not readily available in the public domain, data from closely related compounds such as diethyl benzylphosphonate can be used for interpretation.

Table 3: Predicted and Representative Spectroscopic Data

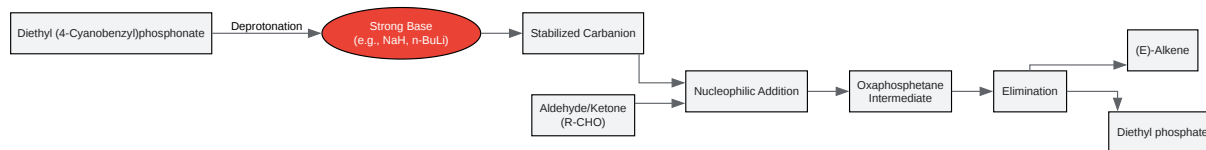
Technique	Data (for Diethyl Benzyolphosphonate as a reference where specific data is unavailable)
^1H NMR	δ (ppm): 1.23 (t, 6H, $J=7.2$ Hz, $-\text{OCH}_2\text{CH}_3$), 3.14 (d, 2H, $J=21.6$ Hz, $\text{P}-\text{CH}_2-\text{Ar}$), 3.96-4.04 (m, 4H, $-\text{OCH}_2\text{CH}_3$), 7.24-7.30 (m, Ar-H). For the 4-cyano derivative, the aromatic protons would appear as two doublets.[4]
^{13}C NMR	δ (ppm): 16.2 (d, $J=6.0$ Hz, $-\text{OCH}_2\text{CH}_3$), 33.7 (d, $J=137.0$ Hz, $\text{P}-\text{CH}_2-\text{Ar}$), 62.0 (d, $J=7.0$ Hz, $-\text{OCH}_2\text{CH}_3$), 126.7 (d, $J=3.0$ Hz), 128.4 (d, $J=3.0$ Hz), 129.7 (d, $J=6.0$ Hz), 131.5 (d, $J=8.0$ Hz). The cyano group would introduce a signal around 118 ppm and the quaternary carbon attached to it around 112 ppm.[5][6]
^{31}P NMR	δ (ppm): ~ 24.5 (referenced to 85% H_3PO_4). The chemical shift is influenced by the electronic nature of the benzyl group.[7][8]
FT-IR	ν (cm^{-1}): ~ 2230 ($\text{C}\equiv\text{N}$ stretch), ~ 1250 ($\text{P}=\text{O}$ stretch), ~ 1030 ($\text{P}-\text{O}-\text{C}$ stretch), ~ 3000 - 2800 ($\text{C}-\text{H}$ stretch).
Mass Spec.	Predicted $[\text{M}+\text{H}]^+ = 254.0941$. Fragmentation may involve loss of ethoxy groups and cleavage of the benzyl-phosphorus bond.[1]

Chemical Properties and Reactivity

Horner-Wadsworth-Emmons Reaction

A primary application of **Diethyl (4-Cyanobenzyl)phosphonate** is as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize alkenes with high (E)-stereoselectivity.[2][9][10] The phosphonate is first deprotonated with a strong base to form a stabilized carbanion, which then reacts with an aldehyde or ketone.

Diagram of the Horner-Wadsworth-Emmons Reaction Workflow:



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Caption: General workflow of the Horner-Wadsworth-Emmons reaction.

Stability and Hydrolysis

Phosphonate esters are generally more stable to hydrolysis than their phosphate ester counterparts. However, they can undergo hydrolysis under acidic or basic conditions to yield the corresponding phosphonic acid.[11][12][13] The rate of hydrolysis is influenced by pH and temperature. The electron-withdrawing nature of the cyano group may influence the stability of the P-C bond.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of **Diethyl (4-Cyanobenzyl)phosphonate** are limited, the broader class of benzylphosphonates has shown interesting pharmacological potential.

Antimicrobial Activity

Substituted diethyl benzylphosphonates have demonstrated antimicrobial activity against various bacterial strains, including *Escherichia coli*. [14] The proposed mechanism may involve the induction of oxidative stress within the bacterial cells.

Enzyme Inhibition

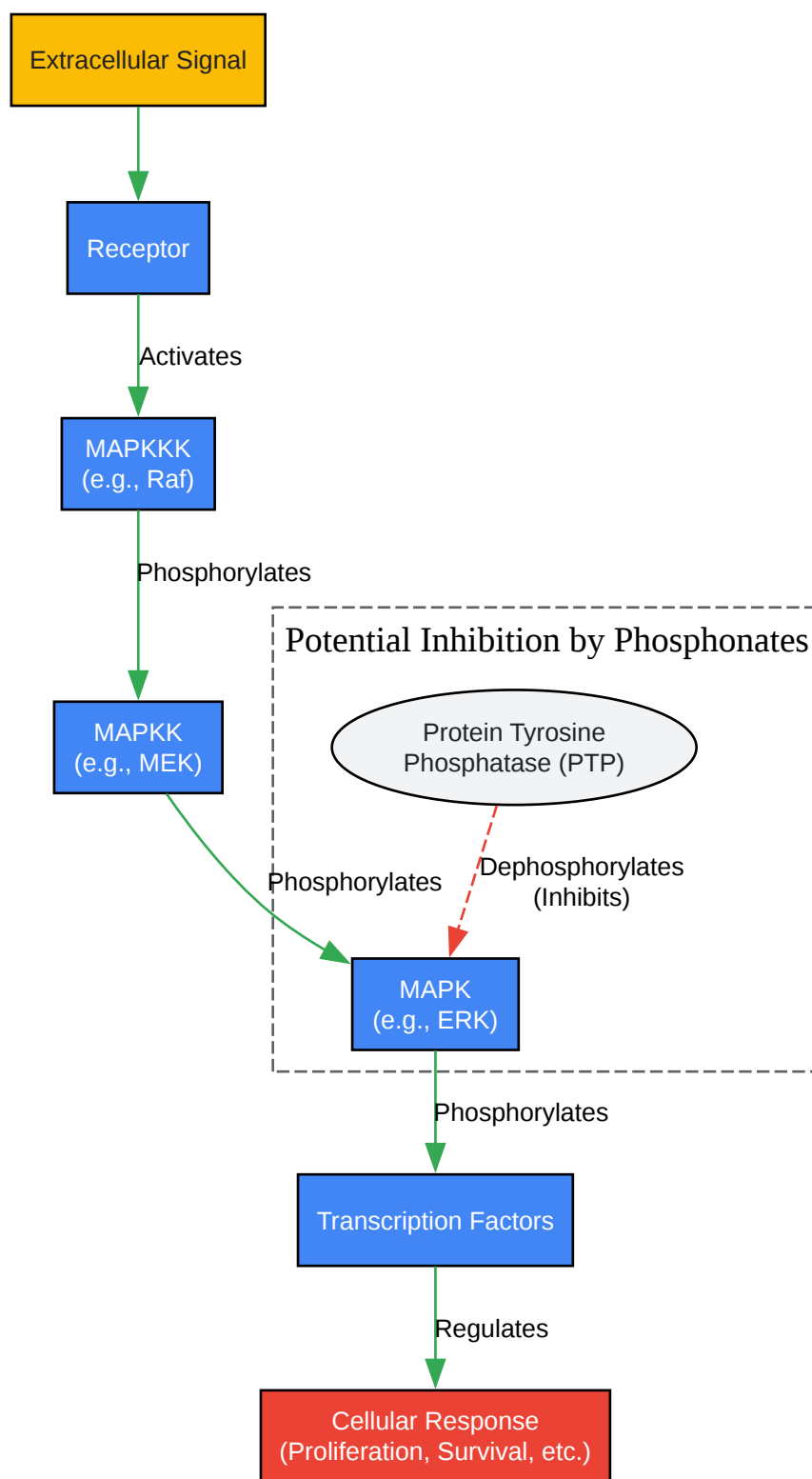
Phosphonates are known to act as mimics of the tetrahedral transition state of substrate hydrolysis, making them potential inhibitors of various enzymes, particularly phosphatases.[15]

[16][17] Aryl-containing phosphonates have been shown to inhibit protein-tyrosine phosphatases (PTPs), which are key regulators in cellular signaling.

Potential Involvement in Signaling Pathways

Organophosphorus compounds have been shown to modulate various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway.[18][19][20] The MAPK pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. The structural similarity of phosphonates to phosphates suggests that **Diethyl (4-Cyanobenzyl)phosphonate** could potentially interact with kinases or phosphatases within these pathways, although this requires experimental validation.

Diagram of a Simplified MAPK Signaling Pathway:



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